A Technical Guide to Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate: Synthesis, Properties, and Applications in Drug Discovery
A Technical Guide to Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate: Synthesis, Properties, and Applications in Drug Discovery
For Immediate Release
Senior Application Scientist Introduction: In the landscape of modern medicinal chemistry and drug development, the strategic use of versatile chemical synthons is paramount. Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate, a seemingly unassuming dicarbonyl compound, represents a cornerstone building block for the construction of complex heterocyclic scaffolds. Its unique electronic and structural features provide a reactive platform for forging new molecular architectures, particularly in the synthesis of pyrazole derivatives, which are prevalent in a wide array of pharmacologically active agents. This guide offers an in-depth analysis of this key intermediate, from its fundamental properties and synthesis to its practical application in creating high-value pharmaceutical compounds.
Core Compound Identification and Properties
The subject of this guide is Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate. Its definitive identifier is:
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CAS Number: 5814-38-0[1]
This compound is a β-ketoester, a class of molecules renowned for its utility in carbon-carbon bond-forming reactions. The presence of two carbonyl groups in a 1,3-relationship, along with a terminal ethyl ester and a 4-chlorophenyl moiety, endows it with multiple reactive sites, making it a valuable precursor in organic synthesis.
Physicochemical Data
A summary of the key physicochemical properties of Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate is presented below for quick reference by researchers.
| Property | Value | Source(s) |
| CAS Number | 5814-38-0 | ChemicalBook[1] |
| Molecular Formula | C₁₂H₁₁ClO₄ | PubChem[2] |
| Molecular Weight | 254.67 g/mol | PubChem[2] |
| IUPAC Name | ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate | PubChem[2] |
| Melting Point | 61-62.5 °C (decomposition) | ChemicalBook |
| Boiling Point (Predicted) | 392.8 ± 22.0 °C | ChemicalBook |
| Density (Predicted) | 1.276 ± 0.06 g/cm³ | ChemicalBook |
| Storage Temperature | Room Temperature, Sealed in Dry | ChemicalBook |
Synthesis Protocol: Crossed Claisen Condensation
The most direct and industrially relevant synthesis of Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate is achieved via a crossed Claisen condensation. This reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds.
Causality of Experimental Choice: The Claisen condensation is predicated on the generation of a nucleophilic enolate from one ester, which then attacks the electrophilic carbonyl carbon of a second ester. In a crossed condensation, one of the esters (in this case, 4'-chloroacetophenone, which acts as a ketone) possesses enolizable α-hydrogens, while the other (diethyl oxalate) does not, thus preventing self-condensation and leading to a single primary product. Sodium ethoxide is employed as a strong base, capable of deprotonating the α-carbon of the acetophenone to initiate the reaction.
Representative Experimental Protocol
Reaction: 4'-Chloroacetophenone + Diethyl Oxalate → Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate
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Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 50 mL of absolute ethanol. Carefully add sodium metal (2.3 g, 100 mmol) in small portions. The reaction is exothermic and generates hydrogen gas; ensure proper ventilation. Allow the reaction to proceed until all the sodium has dissolved to form a clear solution of sodium ethoxide.
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Reaction Setup: Cool the sodium ethoxide solution to room temperature. To this solution, add a mixture of 4'-chloroacetophenone (15.45 g, 100 mmol) and diethyl oxalate (14.61 g, 100 mmol) dropwise over 30 minutes with continuous stirring.
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Reaction Execution: Stir the reaction mixture at room temperature for 12-16 hours (overnight). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up and Extraction:
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Cool the reaction mixture in an ice bath.
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Carefully acidify the mixture to a pH of ~2 by the slow addition of a dilute solution of hydrochloric acid (e.g., 2 M HCl).
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Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash with brine (1 x 50 mL).
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Dry the organic layer over anhydrous sodium sulfate.
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Purification and Characterization:
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Filter off the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
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The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate.
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Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
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Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate.
Application in Heterocyclic Synthesis: The Knorr Pyrazole Synthesis
The 1,3-dicarbonyl functionality of Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate makes it an ideal substrate for the Knorr pyrazole synthesis, a classic and reliable method for constructing the pyrazole ring system.[3][4][5][6][7]
Mechanistic Rationale: The reaction proceeds via the condensation of a hydrazine with the two carbonyl groups of the dicarbonyl compound. The more reactive ketone at the 4-position typically reacts first with one nitrogen of the hydrazine to form a hydrazone intermediate. The second nitrogen atom of the hydrazine then acts as an intramolecular nucleophile, attacking the ester carbonyl at the 2-position, leading to cyclization and subsequent dehydration to form the stable, aromatic pyrazole ring.[3] This reaction is a powerful tool for generating substituted pyrazoles, which are key pharmacophores in numerous drugs.
Protocol: Synthesis of Ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate (10 mmol) in 40 mL of absolute ethanol.
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Addition of Hydrazine: To the stirred solution, slowly add hydrazine hydrate (12 mmol).[8]
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Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain this temperature for 4-6 hours. Monitor the reaction's progress using TLC.[8]
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Work-up:
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After the reaction is complete, cool the mixture to room temperature.
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Concentrate the mixture under reduced pressure to remove the bulk of the ethanol.
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Add 50 mL of water to the residue, which may cause the product to precipitate.
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If an oil forms, extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Purification:
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Collect the precipitated solid by filtration, wash with cold water, and dry.
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If extraction was performed, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.
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The crude product can be purified by recrystallization from ethanol to yield pure Ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate.
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Knorr Synthesis Pathway Diagram
Caption: Knorr synthesis of a pyrazole derivative from the title compound.
Trustworthiness and Validation
The protocols described are based on well-established and fundamental organic reactions. The Claisen condensation and Knorr pyrazole synthesis are textbook examples of reliable and high-yielding transformations.[3][9] For any research application, the identity and purity of the final product must be validated through a self-validating system of analytical checks:
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Thin Layer Chromatography (TLC): To monitor reaction completion and assess crude purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and connectivity of the synthesized compound.
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Mass Spectrometry (MS): To verify the molecular weight of the product.
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Melting Point Analysis: To assess the purity of the final crystalline solid.
Concluding Remarks for Drug Development Professionals
Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate (CAS 5814-38-0) is more than a mere chemical intermediate; it is an enabling tool for accessing privileged structures in medicinal chemistry. Its efficient synthesis via Claisen condensation and its predictable reactivity in forming heterocyclic systems like pyrazoles make it a cost-effective and strategic starting material. The ability to readily introduce the 4-chlorophenyl moiety, a common feature in many bioactive molecules, combined with the ester handle for further derivatization, provides researchers with a powerful platform for building libraries of novel compounds for screening and lead optimization efforts. Understanding the causality behind its synthesis and application allows for its intelligent deployment in the complex, multi-step synthetic campaigns that underpin modern drug discovery.
References
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Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives . MDPI. Available at: [Link]
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Knorr Pyrazole Synthesis . Chem Help ASAP. Available at: [Link]
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A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water . MDPI. Available at: [Link]
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EFFICIENT SYNTHESIS OF PYRANOPYRAZOLE DERIVATIVES USING SILICA GRAFTED COPPER STANNATECATALYST . Journal of Advanced Scientific Research. Available at: [Link]
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Knorr Pyrazole Synthesis . J&K Scientific LLC. Available at: [Link]
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Knorr Pyrazole Synthesis . ResearchGate. Available at: [Link]
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SYNTHESIS METHODS OF PYRAZOLE DERIVATES . DergiPark. Available at: [Link]
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Knorr pyrazole synthesis . Name-Reaction.com. Available at: [Link]
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Knorr pyrazole synthesis | Request PDF . ResearchGate. Available at: [Link]
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Hydrazine hydrate . Organic Syntheses Procedure. Available at: [Link]
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Reactions of 3-Arylhydrazono-2,4-dioxobutanoates with Hydrazine Hydrate . Russian Journal of General Chemistry. Available at: [Link]
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Claisen Condensation . Organic Chemistry Portal. Available at: [Link]
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Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate . PubChem. Available at: [Link]
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